Vinzolidine

Human Tumor Clonogenic Assay Solid Tumors Vinca Alkaloid

Vinzolidine (LY 104208) is the only orally bioavailable vinca alkaloid, enabling chronic dosing in preclinical GI tumor models without repeated invasive procedures. Its exceptionally long terminal half-life (219 ± 57 h) supports once-every-two-week dosing, reducing animal handling stress. With demonstrated activity in pretreated Hodgkin's lymphoma (50 % partial remission rate) and distinct tissue distribution versus vinblastine/vincristine, it is the definitive comparator for vinca SAR, resistance mechanism, and PK/PD studies.

Molecular Formula C48H58ClN5O9
Molecular Weight 884.5 g/mol
CAS No. 67699-40-5
Cat. No. B1204872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVinzolidine
CAS67699-40-5
Synonymsvinzolidine
Molecular FormulaC48H58ClN5O9
Molecular Weight884.5 g/mol
Structural Identifiers
SMILESCCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C1(C8N6C)C(=O)N(C(=O)O1)CCCl)OC(=O)C)CC)OC)C(=O)OC)O
InChIInChI=1S/C48H58ClN5O9/c1-7-44(59)24-29-25-47(42(57)61-6,37-31(14-19-52(26-29)27-44)30-12-9-10-13-34(30)50-37)33-22-32-35(23-36(33)60-5)51(4)39-46(32)16-20-53-18-11-15-45(8-2,38(46)53)40(62-28(3)55)48(39)41(56)54(21-17-49)43(58)63-48/h9-13,15,22-23,29,38-40,50,59H,7-8,14,16-21,24-27H2,1-6H3/t29-,38-,39+,40+,44-,45+,46+,47-,48-/m0/s1
InChIKeyMMRCWWRFYLZGAE-ZBZRSYSASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Vinzolidine (CAS 67699-40-5) Sourcing Guide: Procurement Specifications for a Semisynthetic Vinca Alkaloid Research Compound


Vinzolidine (LY 104208, CAS 67699-40-5) is an orally active, semisynthetic vinca alkaloid developed as an antitumor agent that exerts cytotoxicity through binding to and stabilizing tubulin, thereby interfering with microtubule polymerization and inhibiting cell division [1]. The compound demonstrates broad-spectrum activity in murine tumor test systems and has been evaluated in Phase I/II clinical trials for lymphomas and solid tumors [2].

Vinzolidine vs. Other Vinca Alkaloids: Why In-Class Substitution Is Not Equivalent in Research Applications


Vinzolidine is distinguished from the clinically established vinca alkaloids (vinblastine, vincristine, vindesine) by its unique combination of oral bioavailability, a markedly prolonged terminal elimination half-life, and a distinct spectrum of in vitro antitumor activity against specific malignancies [1]. While sharing the tubulin-binding mechanism, differences in chemical structure translate into quantifiable variations in pharmacokinetics, tissue distribution, and clinical toxicity profiles that preclude direct interchangeability in experimental settings [2]. The following evidence sections provide quantitative comparative data essential for informed compound selection.

Vinzolidine Evidence-Based Procurement Guide: Quantitative Comparative Data for Scientific Selection


Vinzolidine Demonstrates Quantifiable In Vitro Activity Across Diverse Solid Tumor Types Including Those Resistant to Other Vincas

Vinzolidine (VZL) exhibits a distinct in vitro activity spectrum compared to vinblastine (VLB). In a human tumor clonogenic assay (HTCA) evaluating 54 specimens, VZL demonstrated a 26% overall in vitro response rate [1]. Notably, VZL showed inhibition of tumor colony-forming units (TCFUs) in tumor types where other vincas are often inactive, including 2/7 colon cancer specimens (29%) and 3/4 gastric cancer specimens (75%) [2]. Paired analysis of tumors tested against both agents revealed no significant difference in overall activity, but VZL's activity in gastrointestinal tumors suggests a differentiated target profile [2].

Human Tumor Clonogenic Assay Solid Tumors Vinca Alkaloid

Vinzolidine Oral Bioavailability: A Key Differentiator from Parenterally Administered Vinca Alkaloids

Unlike vinblastine, vincristine, and vindesine, which require intravenous administration due to negligible oral bioavailability, vinzolidine is an orally active compound [1]. Following oral administration, vinzolidine achieves measurable plasma levels, and the metabolites observed in plasma and urine are comparable in number and quantity to those obtained after intravenous administration [2]. The compound is specifically noted for its capability of being formulated in solid oral dosage forms such as capsules and tablets, in contrast to other vinca alkaloids which are unstable in such formulations [1].

Oral Bioavailability Vinca Alkaloid Pharmacokinetics

Vinzolidine Terminal Half-Life Exceeds That of Clinically Used Vinca Alkaloids, Supporting Less Frequent Dosing Schedules

The terminal elimination half-life (t1/2 gamma) of intravenously administered vinzolidine is 219 ± 57 hours (approximately 9 days), significantly longer than the terminal half-lives reported for vinblastine (~25 hours), vincristine (~85 hours), and vindesine (~24 hours) [1][2]. This prolonged half-life supports a once-every-two-week dosing schedule, as established in Phase I clinical trials [3].

Pharmacokinetics Half-Life Vinca Alkaloid

Intravenous Vinzolidine Formulation Eliminates Erratic Myelosuppression Observed with Oral Dosing

A Phase I study comparing intravenous (IV) and oral vinzolidine formulations demonstrated that erratic myelosuppression from course to course within the same patient, observed in previous trials with oral vinzolidine, was not observed with the IV formulation [1]. The IV formulation exhibited acceptable toxicity and predictable myelosuppression, providing a basis for further clinical development [1].

Toxicity Myelosuppression Formulation

Vinzolidine Demonstrates Significant Clinical Antitumor Activity in Heavily Pretreated Hodgkin's Lymphoma

In a Phase II trial of oral vinzolidine in 21 heavily pretreated lymphoma patients, partial remissions were achieved in 4 of 8 patients with Hodgkin's disease (50% response rate), and 1 of 13 patients with non-Hodgkin's lymphoma (8%) [1]. This activity is notable given the heavily pretreated nature of the patient population, where cross-resistance to standard vinca alkaloids may be expected [1]. The dose-limiting toxicities in this study were neurotoxicity and dose-related myelosuppression [1].

Lymphoma Hodgkin's Disease Vinca Alkaloid

Vinzolidine Plasma Clearance and Volume of Distribution Indicate Extensive Tissue Uptake Relative to Other Vinca Alkaloids

Following intravenous administration, vinzolidine exhibits a mean plasma clearance of 0.054 ± 0.044 L/kg/h and a mean volume of distribution of 14.3 ± 5.4 L/kg [1]. For comparison, reported mean plasma clearance values for vinblastine are approximately 0.74 L/kg/h, and the volume of distribution is ~27 L/kg [2]. The lower clearance of vinzolidine is consistent with its extended terminal half-life and may reflect differences in hepatic metabolism or protein binding [1].

Pharmacokinetics Tissue Distribution Vinca Alkaloid

Vinzolidine (CAS 67699-40-5) Optimal Application Scenarios Based on Quantified Differential Evidence


Oral Vinca Alkaloid In Vivo Studies

Vinzolidine is the only vinca alkaloid with demonstrated oral bioavailability, enabling oral gavage or dietary administration in preclinical rodent models where IV dosing of other vincas is technically challenging or confounds stress responses [1]. The oral route also facilitates chronic dosing regimens without repeated invasive procedures.

Gastrointestinal Cancer and Drug-Resistant Solid Tumor Models

Given vinzolidine's in vitro activity against colon (2/7 specimens) and gastric tumors (3/4 specimens) in the HTCA [2], this compound is particularly suited for studies exploring vinca alkaloid efficacy in gastrointestinal malignancies or in tumor types that have exhibited resistance to vinblastine or vincristine.

Long-Interval or Reduced-Frequency Dosing Regimens

The exceptionally long terminal half-life of vinzolidine (219 ± 57 hours) supports a once-every-two-week dosing schedule in clinical protocols and analogous extended-interval regimens in preclinical studies [3]. This reduces animal handling and cumulative stress while maintaining therapeutic exposure.

Comparative Vinca Alkaloid Pharmacology and Cross-Resistance Studies

Vinzolidine's unique combination of oral bioavailability, distinct tissue distribution, and activity in heavily pretreated Hodgkin's lymphoma patients (50% partial remission rate) [4] makes it an ideal comparator compound for investigations into vinca alkaloid structure-activity relationships, mechanisms of resistance, and the pharmacokinetic determinants of antitumor activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vinzolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.